molecular formula C9H21NO2 B15279340 2-(2-(Pentan-2-ylamino)ethoxy)ethan-1-ol

2-(2-(Pentan-2-ylamino)ethoxy)ethan-1-ol

Katalognummer: B15279340
Molekulargewicht: 175.27 g/mol
InChI-Schlüssel: DWSMSAWPJWMQRD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-(Pentan-2-ylamino)ethoxy)ethan-1-ol is a chemical compound with the molecular formula C9H21NO2 and a molecular weight of 175.27 g/mol It is characterized by its unique structure, which includes an ethoxyethanol backbone with a pentan-2-ylamino substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Pentan-2-ylamino)ethoxy)ethan-1-ol typically involves the reaction of 2-(2-chloroethoxy)ethanol with pentan-2-ylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-(Pentan-2-ylamino)ethoxy)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(2-(Pentan-2-ylamino)ethoxy)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(2-(Pentan-2-ylamino)ethoxy)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The ethoxyethanol backbone and the pentan-2-ylamino substituent play crucial roles in determining the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(2-(Pentan-2-ylamino)ethoxy)ethan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C9H21NO2

Molekulargewicht

175.27 g/mol

IUPAC-Name

2-[2-(pentan-2-ylamino)ethoxy]ethanol

InChI

InChI=1S/C9H21NO2/c1-3-4-9(2)10-5-7-12-8-6-11/h9-11H,3-8H2,1-2H3

InChI-Schlüssel

DWSMSAWPJWMQRD-UHFFFAOYSA-N

Kanonische SMILES

CCCC(C)NCCOCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.